molecular formula C18H26N4O5S2 B2979481 N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide CAS No. 2034282-51-2

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide

Cat. No.: B2979481
CAS No.: 2034282-51-2
M. Wt: 442.55
InChI Key: NBOHVWCTDPROEP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is a synthetic chemical compound with the molecular formula C18H26N4O5S2 and a molecular weight of 442.6 g/mol . It is identified by the CAS Registry Number 2034282-51-2 . This molecule features a complex structure incorporating two distinct sulfonamide functional groups, which are known to be present in a wide array of pharmacologically active compounds . Sulfonamides, in general, are recognized for their ability to inhibit key enzymes like dihydropteroate synthetase and carbonic anhydrase, leading to a diverse range of biological activities including antibacterial, anti-carbonic anhydrase, and diuretic effects . The specific presence of a piperidine-sulfonamide moiety and a 2-methyloxazole ring system in this compound suggests potential for interesting biochemical interactions and makes it a valuable candidate for exploratory research in medicinal chemistry and drug discovery. It is available for purchase in various quantities for laboratory use. This product is designated For Research Use Only. It is not intended for use in humans, animals, or as a diagnostic product, and must not be used for personal, cosmetic, household, or veterinary applications.

Properties

IUPAC Name

N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c1-14-20-18(13-27-14)16-4-6-17(7-5-16)28(23,24)19-12-15-8-10-22(11-9-15)29(25,26)21(2)3/h4-7,13,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOHVWCTDPROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

W-15 and W-18 (Opioid Analogs)

  • Structural Differences :
    • W-18 and W-15 contain 2-phenylethyl-2-piperidinylidene cores, whereas the target compound has a 4-substituted piperidine ring with a sulfonamide linker.
    • The target compound lacks the nitro (W-18) or chlorophenyl (W-15) groups, instead incorporating a methyloxazolylphenyl group .
  • Functional Implications: W-18 and W-15 exhibit opioid receptor activity due to their structural resemblance to fentanyl.

4-(2-Methyloxazol-4-yl)benzenesulfonamide (Compound 1)

  • Synthesis :
    • Synthesized via a low-yield (24%) reaction involving ammonium acetate in acetic acid, highlighting synthetic challenges for oxazole-containing sulfonamides .
  • Bioactivity :
    • Demonstrated MAO inhibition, suggesting the oxazolyl group enhances interaction with enzymatic active sites. The target compound’s additional piperidine-sulfonamide moiety may improve binding affinity or selectivity .

Heterocyclic Sulfonamide Derivatives

N-(2-thiazolyl)-benzenesulfonamide

  • Structural Contrast :
    • Replaces the oxazole with a thiazole ring, altering electronic properties (thiazole’s sulfur atom vs. oxazole’s oxygen).
  • Functional Impact :
    • Thiazole derivatives often exhibit antimicrobial activity, whereas oxazole-containing compounds like the target may prioritize CNS targets due to improved blood-brain barrier penetration .

N,N-dimethyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-sulfonamide

  • Key Differences :
    • Substitutes the methyloxazolylphenyl group with a 1,2,4-triazolone ring.
    • Molecular weight (365.5 g/mol) is lower than the target compound’s estimated ~450 g/mol (based on structural analogs) .

Substituted Piperidinecarboxamides

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide

  • Structural Comparison :
    • Replaces the sulfonamide group with a carboxamide and incorporates a trifluoromethoxybenzamido substituent.
    • Higher molecular weight (373.4 g/mol) due to the trifluoromethoxy group’s bulk .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes
N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide C₁₉H₂₇N₅O₅S₂ ~450 (estimated) 2-Methyloxazol-4-yl, sulfonamide Potential MAO inhibition
4-(2-Methyloxazol-4-yl)benzenesulfonamide (Compound 1) C₁₀H₁₀N₂O₃S 238.26 2-Methyloxazol-4-yl MAO inhibitor, 24% synthesis yield
W-15 C₁₉H₂₀ClN₃O₂S 389.90 Chlorophenyl, 2-piperidinylidene Opioid receptor activity
N,N-dimethyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-sulfonamide C₁₆H₂₃N₅O₃S 365.5 1,2,4-Triazolone Unknown bioactivity
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide C₁₇H₂₂F₃N₃O₃ 373.4 Trifluoromethoxybenzamido Enhanced metabolic stability

Key Research Findings and Implications

Synthetic Challenges : Oxazole-containing sulfonamides (e.g., Compound 1) often require optimized conditions due to low yields, a consideration for scaling up the target compound .

Bioactivity Trends : The 2-methyloxazol-4-yl group correlates with MAO inhibition, while piperidine substitution patterns influence receptor selectivity (e.g., opioid vs. MAO targets) .

Structural Optimization : Replacement of sulfonamide with carboxamide (as in ) or heterocycles (thiazole, triazolone) modulates electronic properties and bioavailability, guiding future derivatization of the target compound .

Biological Activity

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide, a compound with the CAS number 2034259-94-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.5 g/mol

The structural components include a piperidine ring, a methyloxazole moiety, and a phenylsulfonamide group, which contribute to its pharmacological properties.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific biological pathways. Research indicates that compounds with similar structures often target kinase activity and ion channels, which are critical in various cellular processes.

Ion Channel Modulation

Research on related compounds indicates that targeting ion channels, particularly potassium channels in insects like Aedes aegypti, can lead to effective pest control strategies. This opens avenues for exploring the compound as a potential insecticide or pest management solution by modulating these channels.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against specific biological targets. For example:

CompoundIC50 (mM)Remarks
9k0.177Most potent among tested analogs
9h0.496Comparable activity
9a1.29Lower potency

These findings indicate that modifications in the molecular structure can significantly influence biological activity, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.

Case Studies

  • Mosquito Control : A study highlighted the efficacy of sulfonamide derivatives in inhibiting potassium channels in Aedes aegypti. The results indicated that certain analogs could reduce mosquito larval survival rates significantly, suggesting potential for use as environmentally friendly insecticides .
  • Cancer Research : Although direct studies on this specific compound are scarce, related sulfonamide compounds have shown promise in inhibiting tumor growth through kinase inhibition pathways. Future investigations may reveal similar properties for this compound .

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